

Biological activity of 4-Chlorobenzylideneacetone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chlorobenzylideneacetone

Cat. No.: B186354

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of **4-Chlorobenzylideneacetone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzylideneacetone, a derivative of the chalcone scaffold, has emerged as a compound of significant interest in medicinal chemistry. Characterized by a 4-chlorophenyl group linked to an α,β -unsaturated ketone moiety, this molecule exhibits a diverse and potent range of biological activities. Its structural features, particularly the electrophilic enone system and the electron-withdrawing chlorine atom, are critical contributors to its bioactivity. This technical guide provides a comprehensive overview of the principal biological effects of **4-Chlorobenzylideneacetone**, with a primary focus on its anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, present quantitative data from relevant studies, and provide detailed experimental protocols for their evaluation. This document is designed to serve as an authoritative resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising chemical scaffold.

Introduction to 4-Chlorobenzylideneacetone

4-Chlorobenzylideneacetone, also known as 4-chlorobenzalacetone or 4-(4-chlorophenyl)-3-buten-2-one, is a solid organic compound with the chemical formula $C_{10}H_9ClO$.^{[1][2][3]} It belongs to the chalcone family, which are natural or synthetic compounds characterized by an

open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β -unsaturated carbonyl system.^[4] The presence of the chlorine atom on the phenyl ring significantly influences the molecule's electronic properties and, consequently, its biological interactions.^{[4][5]} Chalcones and their derivatives are well-documented for a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities, making **4-Chlorobenzylideneacetone** a compelling subject for therapeutic investigation.^[4]

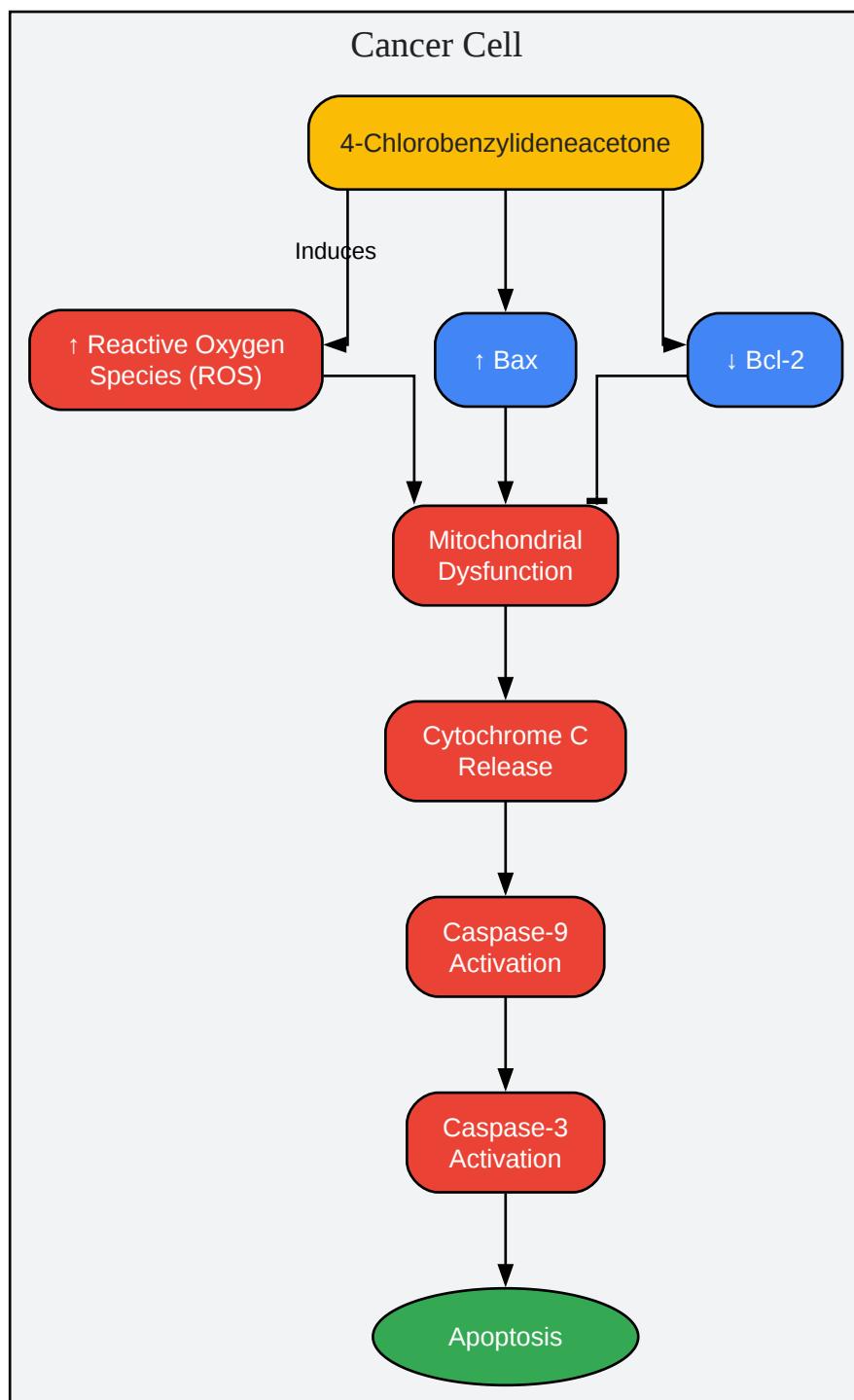
Anticancer Activity: A Multi-Faceted Approach

A substantial body of evidence highlights the potent cytotoxic effects of **4-Chlorobenzylideneacetone** and its derivatives against a variety of cancer cell lines.^{[6][7]} The anticancer mechanism is not monolithic but rather involves the disruption of multiple, critical cellular pathways that are often dysregulated in cancer.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism of anticancer action for many chalcone derivatives is the induction of apoptosis, or programmed cell death.^{[4][8]} **4-Chlorobenzylideneacetone** triggers apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways. This involves several key events:

- Increased Reactive Oxygen Species (ROS) Production: The compound can induce oxidative stress within cancer cells, leading to an accumulation of ROS.^[8] This redox imbalance damages cellular components, including mitochondria.
- Mitochondrial Dysfunction: Elevated ROS levels lead to the depolarization of the mitochondrial membrane and a reduction in intracellular ATP.^[8] This culminates in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.^[8] ^[9]
- Caspase Activation: Cytochrome c release initiates a cascade of caspase activation, including initiator caspase-9 and executioner caspase-3.^{[8][9]} The cleavage and activation of these proteases are hallmarks of apoptosis, leading to the systematic dismantling of the cell.^[9]


- Modulation of Bcl-2 Family Proteins: The compound can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[9][10] An increased Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.[9]
- Cell Cycle Arrest: In addition to apoptosis, derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, effectively halting cancer cell proliferation.[8][11]

Modulation of Key Signaling Pathways

The anticancer effects are also linked to the modulation of critical signaling pathways that govern cell survival, proliferation, and inflammation.

- STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer, promoting tumor growth.[6] Chalcone derivatives have been shown to inhibit the STAT3 signaling pathway, contributing to their anticancer effects.[12]
- NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is another key transcription factor involved in inflammation and cancer cell survival.[12] By inhibiting NF-κB activation, these compounds can suppress the expression of genes that promote proliferation and prevent apoptosis.[12][13]

The following diagram illustrates the proposed mechanism of apoptosis induction by **4-Chlorobenzylideneacetone**.

[Click to download full resolution via product page](#)

Caption: Proposed pathway for apoptosis induction by **4-Chlorobenzylideneacetone**.

Quantitative Anticancer Activity Data

The cytotoxic potential of chalcone derivatives is typically quantified by the half-maximal inhibitory concentration (IC_{50}), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound Class	Cancer Cell Line	Assay	IC_{50} (μ M)	Reference
Chlorochalcones	MCF-7 (Breast Cancer)	XTT	Varies (e.g., ~17.9 - 63.9)	[4]
Chlorochalcones	MDA-MB-231 (Breast Cancer)	XTT	Varies	[4]
Chromene Derivative (4-Clpgc)	K562 (Leukemia)	MTT	102 ± 1.6 (72h)	
Dihydropyrano[2,3-g]chromenes	K562 (Leukemia)	MTT	102 - 278 (72h)	

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

- Cell Seeding:** Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:** Prepare serial dilutions of **4-Chlorobenzylideneacetone** in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions.

Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Antimicrobial Activity

Derivatives of **4-Chlorobenzylideneacetone** have demonstrated promising activity against a range of pathogenic microorganisms, including both bacteria and fungi.[\[6\]](#)[\[14\]](#)

Mechanism of Action

The antimicrobial properties are thought to arise from the compound's ability to interfere with cellular processes essential for microbial survival.[\[6\]](#) The α,β-unsaturated ketone moiety can act as a Michaelis acceptor, reacting with nucleophilic groups (e.g., thiols in cysteine residues) in microbial proteins and enzymes, leading to their inactivation. This disruption of critical proteins can inhibit growth and lead to cell death.

Spectrum of Activity

Studies have shown efficacy against various microbes:

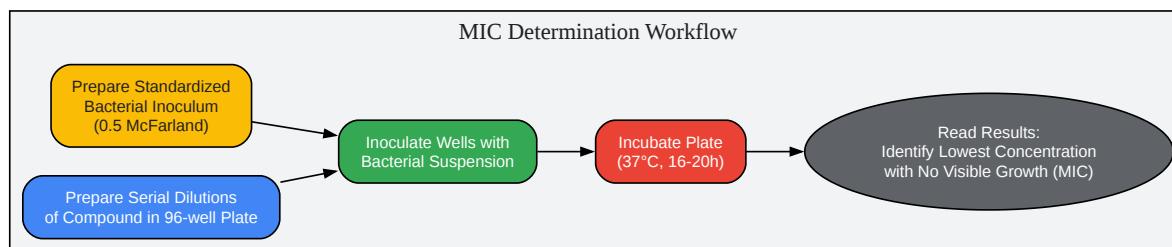
- Gram-Positive Bacteria: Including species like *Staphylococcus aureus* and *Bacillus subtilis*.
[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Gram-Negative Bacteria: Some derivatives show activity, although often less pronounced than against Gram-positive bacteria.[\[16\]](#)
- Fungi: Activity has been observed against fungi such as *Candida albicans*.[\[14\]](#)[\[18\]](#)

Quantitative Antimicrobial Data

Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class	Microorganism	MIC (µg/mL)	Reference
Lichen-forming fungi extracts	<i>Bacillus subtilis</i>	6.67 - 23.75	[15] [17]
Lichen-forming fungi extracts	<i>Staphylococcus aureus</i>	21.70 - 26.70	[15] [17]
Lichen-forming fungi extracts	<i>Enterococcus faecalis</i>	50 - 100	[15] [17]

Experimental Protocol: Broth Microdilution for MIC Determination


This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.

Step-by-Step Methodology:

- Inoculum Preparation: Culture the target bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.

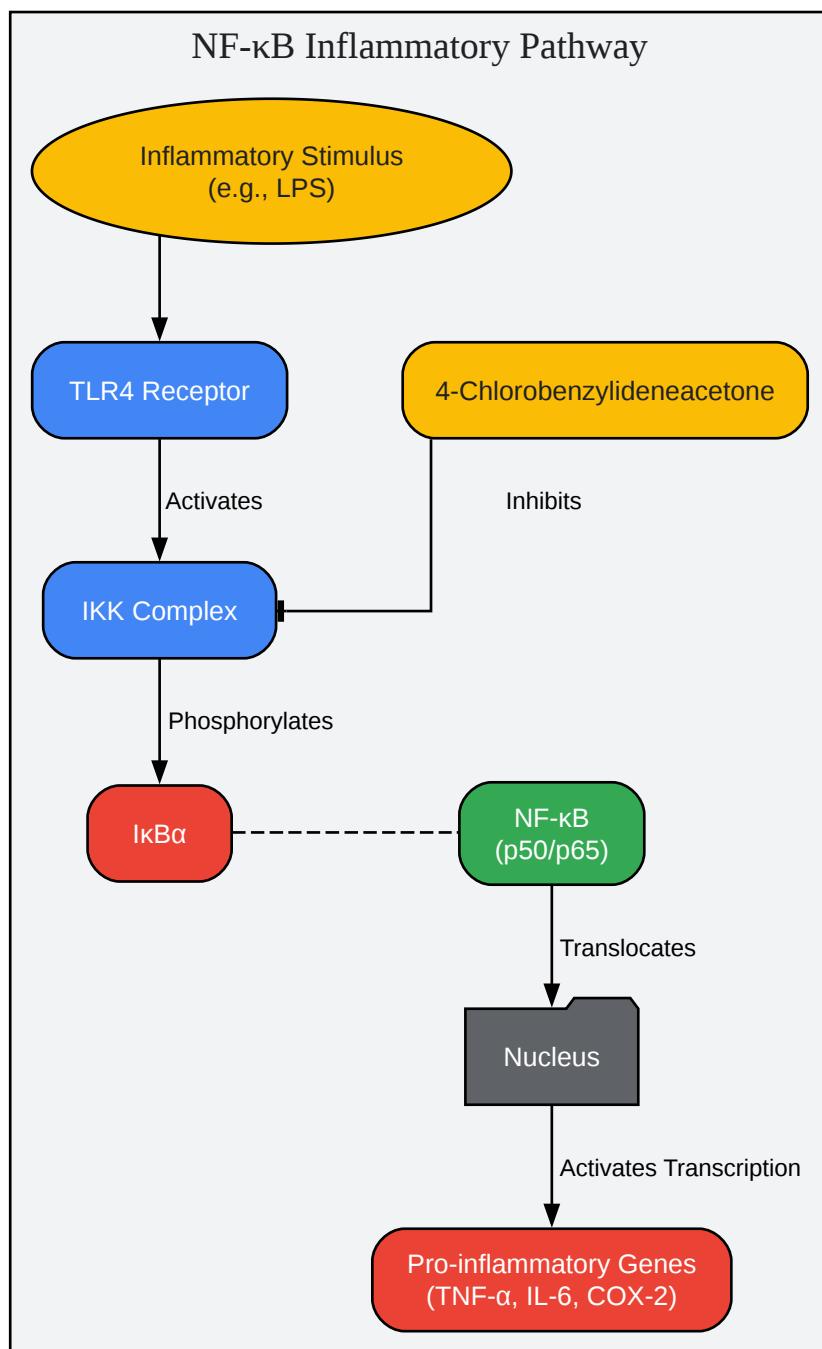
- Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 μ L.
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well, bringing the final volume to 100 μ L.
- Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
- Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
- Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

The workflow for this experiment is visualized below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity


Inflammation is a key biological process implicated in numerous diseases, from arthritis to cancer.[19][20] **4-Chlorobenzylideneacetone** and related compounds exhibit significant anti-inflammatory properties.[4]

Mechanism of Action

The anti-inflammatory effects are primarily mediated by the inhibition of key inflammatory pathways and mediators:

- Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-1 β (IL-1 β).[\[19\]](#)[\[21\]](#)[\[22\]](#)
- Suppression of Inflammatory Enzymes: They can inhibit the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators like nitric oxide and prostaglandins.[\[21\]](#)[\[22\]](#)
- Modulation of Signaling Pathways: The anti-inflammatory action is often linked to the inhibition of the NF- κ B and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[\[19\]](#)[\[21\]](#)[\[22\]](#)

The following diagram shows the central role of NF- κ B in inflammation and its inhibition by chalcone derivatives.

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB inflammatory pathway by **4-Chlorobenzylideneacetone**.

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

- **Cell Seeding:** Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5×10^4 cells/well and incubate overnight.
- **Pre-treatment:** Treat the cells with various concentrations of **4-Chlorobenzylideneacetone** for 1-2 hours before stimulation.
- **Stimulation:** Add LPS (e.g., 1 $\mu\text{g}/\text{mL}$) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS).
- **Incubation:** Incubate the plate for 24 hours at 37°C and 5% CO₂.
- **Supernatant Collection:** After incubation, carefully collect 50 μL of the culture supernatant from each well.
- **Griess Reaction:** In a new 96-well plate, add 50 μL of supernatant to 50 μL of Griess Reagent A (sulfanilamide solution). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 μL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
- **Absorbance Measurement:** Measure the absorbance at 540 nm.
- **Data Analysis:** Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition caused by the compound compared to the LPS-only control.

Conclusion and Future Perspectives

4-Chlorobenzylideneacetone is a versatile and biologically active molecule with demonstrated potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its efficacy stems from its ability to modulate multiple key cellular targets and signaling pathways, including those

involved in apoptosis, cell proliferation, and the inflammatory response. The data and protocols presented in this guide provide a solid foundation for researchers exploring this chemical scaffold.

Future research should be directed toward synthesizing and screening a broader library of derivatives to establish more comprehensive structure-activity relationships (SAR). This will enable the rational design of new compounds with enhanced potency, improved selectivity for cancer cells over normal cells, and better pharmacological profiles. Furthermore, while in vitro data is promising, more extensive in vivo studies in relevant animal models are crucial to validate the therapeutic potential of **4-Chlorobenzylideneacetone** derivatives and to assess their safety and efficacy before they can be considered for clinical development.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

References

- Benchchem.
- Cai, H., et al. (2017). In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. *Dyes and Pigments*.
- Loza-Renteria, A., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. *MDPI*.
- Benchchem.
- Bieńkowska, W., et al. (2024). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. *MDPI*.
- Mahin-pey, N., et al. (2020). The Chromene Derivative 4-Clpgc Inhibits Cell Proliferation and Induces Apoptosis in the K562 Cell Line.
- CymitQuimica. **4-CHLOROBENZYLIDENEACETONE**.
- Fisher Scientific. **4-Chlorobenzylideneacetone**, 98%.
- ResearchGate. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-Chloro-4-(3-Trifluoromethylphenylamino)-1H-Pyrrole-2,5-Dione Immobilized on Polymeric Poly (PEGMA-co-DMM) Carrier.
- Wang, Y., et al. (2012). Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells. *Toxicology Letters*.
- Abdel-Raziq, A., et al. (2020).
- Orritt, K. M. (2022). Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials. *University of Leeds*.
- Zreiqat, H., et al. (2022).

- Sestak, K., et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells.
- Carlson, G. P., & Li, J. (1993). In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. *Journal of Toxicology and Environmental Health*.
- Kim, M., & Kim, Y. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications.
- Lee, S., et al. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. *Bioorganic & Medicinal Chemistry Letters*.
- Li, X. Q., et al. (2015).
- Dinkova-Kostova, A. T., et al. (2007). Bis(2-hydroxybenzylidene)
- Studzinska-Sroka, E., et al. (2017). Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi.
- PubChem. 4-(4-Chlorophenyl)-3-buten-2-one.
- Lee, Y. R., et al. (2015). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. *Bioorganic & Medicinal Chemistry Letters*.
- de Oliveira, A. C. S., et al. (2023). Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through ROS-Mediated Mitochondrial Damage. *Pharmaceuticals*.
- ResearchGate. (2018). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)
- Rahman, M. M., et al. (2021).
- Vasilev, N., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Uche, C. Z., et al. (2020). Antimicrobial activity of Dibenzalacetone (C₁₇H₁₄O). *International Journal of Photochemistry and Photobiology*.
- Alfa Chemistry. CAS 3160-40-5 **4-Chlorobenzylideneacetone**.
- Nuta, D. C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Ullah, A., et al. (2023). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions.
- de Visser, J., et al. (2003). In vitro and in vivo estrogenicity and toxicity of o-, m-, and p-dichlorobenzene. *Environmental Toxicology and Chemistry*.
- Dykes, D. J., et al. (2009). Synthesis and Biological Evaluation of Novel Phthalazinone Derivatives as Topically Active Phosphodiesterase 4 Inhibitors. *Journal of Medicinal Chemistry*.
- Al-Salahi, R., et al. (2016).
- Sarkar, F. H., & Li, Y. (2004). Cell signaling pathways altered by natural chemopreventive agents. *Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis*.
- Uesugi, A., et al. (2021).

- Rahman, M. M., et al. (2024). Evaluating the anti-inflammatory and antioxidant efficacy of complementary and alternative medicines (CAM) used for management of inflammatory bowel disease: a comprehensive review.
- Gielen, M., et al. (1996). In vitro antiproliferative effects, toxicity profiles in vivo in mice and antitumour activity in tumour-bearing mice of four diorganotin compounds. *Inorganica Chimica Acta*.
- Wolański, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
- Fereidoonnezhad, M., et al. (2019). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. *Research in Pharmaceutical Sciences*.
- Patel, N., et al. (2013). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. *Toxicological Sciences*.
- Studzinska-Sroka, E., et al. (2017). Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-CHLOROBENZYLIDENEACETONE | CymitQuimica [cymitquimica.com]
- 2. 4-Chlorobenzylideneacetone, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. mdpi.com [mdpi.com]
- 13. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. zealjournals.com [zealjournals.com]
- 19. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]
- 20. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]
- 22. Anti-Inflammatory Effects of Chloranthalactone B in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro and in vivo estrogenicity and toxicity of o-, m-, and p-dichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro antiproliferative effects, toxicity profiles in vivo in mice and antitumour activity in tumour-bearing mice of four diorganotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Biological activity of 4-Chlorobenzylideneacetone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186354#biological-activity-of-4-chlorobenzylideneacetone\]](https://www.benchchem.com/product/b186354#biological-activity-of-4-chlorobenzylideneacetone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com